molecular formula C19H14ClF2N3O2 B2447392 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-difluorophenyl)acetamide CAS No. 1251684-06-6

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2447392
CAS No.: 1251684-06-6
M. Wt: 389.79
InChI Key: IJMRQEXUJHFHFG-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, piperazine, and pyridazine rings. These functional groups contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 3,4-dimethoxyphenylamine and 2-methoxyphenylpiperazine.

    Coupling Reactions: These intermediates are then coupled with pyridazine derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-difluorophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylamine: Shares the methoxyphenyl group but lacks the piperazine and pyridazine rings.

    2-Methoxyphenylpiperazine: Contains the piperazine ring but lacks the pyridazine and thioacetamide groups.

Uniqueness

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-difluorophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2/c1-11-8-18(25-19(23-11)12-2-4-13(20)5-3-12)27-10-17(26)24-16-9-14(21)6-7-15(16)22/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMRQEXUJHFHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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